Ethyl (1h-indole-2-carbonyl)glycinate
Description
Ethyl (1H-indole-2-carbonyl)glycinate (CAS 69808-66-8) is a glycine-derived ester featuring an indole-2-carbonyl moiety. The indole ring, a bicyclic heterocycle with a six-membered benzene fused to a five-membered nitrogen-containing pyrrole, confers unique electronic and steric properties to the compound. This structure enables applications in pharmaceutical and organic synthesis, particularly as a precursor for bioactive molecules or heterocyclic derivatives.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(1H-indole-2-carbonylamino)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-14-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-7,15H,2,8H2,1H3,(H,14,17) |
InChI Key |
LIWMFSFWZCWURJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (1h-indole-2-carbonyl)glycinate typically involves the reaction of indole-2-carboxylic acid with ethyl glycinate. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (1h-indole-2-carbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl (1h-indole-2-carbonyl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of Ethyl (1h-indole-2-carbonyl)glycinate involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Indole vs. Benzotriazole : The indole’s electron-rich system facilitates electrophilic substitution and metal coordination, whereas benzotriazole’s electron-withdrawing properties may limit such interactions .
- Heterocycle Impact : Thiophene-containing analogs (e.g., ) exhibit distinct solubility profiles due to sulfur’s polarizability, whereas 1,3-oxazine derivatives () display rigid, sterically hindered structures.
Key Observations :
- Steric Effects: Bulky groups (e.g., dicyclohexylamino in ) reduce yields due to steric hindrance during nucleophilic attack.
Physicochemical Properties
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
